![molecular formula C18H22N2O3S B4440209 N-(tert-butyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4440209.png)
N-(tert-butyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide
Overview
Description
N-(tert-butyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide, commonly referred to as BAY 43-9006, is a small molecule inhibitor with potential anticancer properties. It was first developed by Bayer Pharmaceuticals and Onyx Pharmaceuticals in the early 2000s and has since undergone extensive scientific research for its potential therapeutic applications.
Mechanism of Action
BAY 43-9006 works by inhibiting several key signaling pathways involved in cancer cell growth and survival, including the RAF/MEK/ERK pathway and the VEGF/VEGFR pathway. By blocking these pathways, BAY 43-9006 can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
BAY 43-9006 has been shown to have several biochemical and physiological effects, including inhibition of angiogenesis, induction of apoptosis, and modulation of the immune system. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
BAY 43-9006 has several advantages for use in lab experiments, including its small molecular weight, good solubility in water, and relatively low toxicity. However, it also has some limitations, including its instability in certain solvents and its potential to form reactive metabolites.
Future Directions
There are several future directions for research on BAY 43-9006, including:
1. Combination therapies: Investigating the potential of combining BAY 43-9006 with other anticancer agents to enhance its therapeutic effects.
2. Resistance mechanisms: Studying the mechanisms of resistance to BAY 43-9006 and developing strategies to overcome them.
3. New indications: Exploring the potential of BAY 43-9006 for the treatment of other types of cancer and non-cancerous diseases.
4. Structural modifications: Developing new analogs of BAY 43-9006 with improved pharmacological properties and reduced toxicity.
5. Biomarker discovery: Identifying biomarkers that can predict response to BAY 43-9006 and improve patient selection for treatment.
Scientific Research Applications
BAY 43-9006 has been extensively studied for its potential anticancer properties, specifically as a treatment for advanced renal cell carcinoma and hepatocellular carcinoma. It has also shown promise as a treatment for other types of cancer, including melanoma, pancreatic cancer, and non-small cell lung cancer.
properties
IUPAC Name |
3-(benzenesulfonamido)-N-tert-butyl-4-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-10-11-14(17(21)19-18(2,3)4)12-16(13)20-24(22,23)15-8-6-5-7-9-15/h5-12,20H,1-4H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNXBJSKZQDSMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)(C)C)NS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.